molecular formula C15H16O2 B1445155 (1S)-1-[3-(benzyloxy)phenyl]ethan-1-ol CAS No. 1280591-41-4

(1S)-1-[3-(benzyloxy)phenyl]ethan-1-ol

Cat. No. B1445155
M. Wt: 228.29 g/mol
InChI Key: TZTSJUPGQORXJB-LBPRGKRZSA-N
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Description

(1S)-1-[3-(benzyloxy)phenyl]ethan-1-ol, also known as benzyloxy phenethyl alcohol, is a naturally occurring compound with a variety of applications in the scientific research field. It is a monocyclic alcohol that has been used to study the mechanism of action of various drugs and chemicals, as well as to investigate the biochemical and physiological effects of these compounds.

Scientific Research Applications

Synthesis and Chemical Applications

  • Structure-Activity Relationship of Pyrazole SKF-96365 Analogues : A study developed a successful resolution of (±) 1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-ol, demonstrating its effect on endoplasmic reticulum (ER) Ca2+ release and store-operated Ca2+ entry (SOCE) on lymphocyte cell lines, highlighting its potential as a SOCE inhibitor (C. Dago et al., 2018).
  • Double Intramolecular Transacetalization : The synthesis of conformationally-restricted 1,3-dioxanes with a phenyl moiety indicates the versatility of related compounds in creating complex molecular structures with potential applications in material science and pharmaceuticals (S. Asare-Nkansah & B. Wünsch, 2016).
  • Gold(I)-Catalyzed Intermolecular Hydroalkoxylation : Demonstrates the effectiveness of gold(I) catalysis in the synthesis of alkyl allylic ethers, presenting a pathway for the creation of complex organic molecules through regio- and stereoselective synthesis (Zhibin Zhang & R. Widenhoefer, 2008).
  • Benzylation of Alcohols : The study introduces a bench-stable pyridinium salt for the benzylation of alcohols, simplifying the process of creating benzyl ethers, which are crucial intermediates in organic synthesis (Kevin W. C. Poon & G. Dudley, 2006).

Biological and Pharmacological Applications

  • Anti-inflammatory Activity of Phenyl Dimer Compounds : Research on the structural chemistry and anti-inflammatory activity of phenyl dimer compounds, including derivatives of the compound of interest, showed significant anti-inflammatory effects, indicating the potential for developing new anti-inflammatory drugs (V. Singh et al., 2020).

properties

IUPAC Name

(1S)-1-(3-phenylmethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-12(16)14-8-5-9-15(10-14)17-11-13-6-3-2-4-7-13/h2-10,12,16H,11H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTSJUPGQORXJB-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-[3-(benzyloxy)phenyl]ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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